molecular formula C6H6N2O3 B090527 2-Amino-5-nitrophenol CAS No. 121-88-0

2-Amino-5-nitrophenol

Cat. No.: B090527
CAS No.: 121-88-0
M. Wt: 154.12 g/mol
InChI Key: DOPJTDJKZNWLRB-UHFFFAOYSA-N
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Description

2-Amino-5-nitrophenol is an organic compound with the molecular formula C6H6N2O3. It is a derivative of phenol, characterized by the presence of an amino group at the second position and a nitro group at the fifth position on the benzene ring. This compound is primarily used as an intermediate in the synthesis of azo dyes and as a dye in semi-permanent hair coloring products .

Mechanism of Action

Target of Action

The primary target of 2-Amino-5-nitrophenol is DNA, specifically at thymine and guanine residues . It is also suggested that the compound may have an effect on the respiratory system .

Mode of Action

This compound, along with other nitro-aminophenols, has been found to induce copper (II)-dependent DNA cleavage . This suggests that the compound interacts with DNA in the presence of copper ions, leading to breaks in the DNA strands.

Biochemical Pathways

It is known that the compound can cause oxidative dna damage in a metal-mediated process . This suggests that this compound may be involved in redox reactions and could potentially affect pathways related to DNA repair and cell cycle regulation.

Pharmacokinetics

It is known that the compound is solid at room temperature , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of the action of this compound is DNA damage, specifically at thymine and guanine residues . This DNA damage can lead to mutations and potentially contribute to carcinogenesis. The compound has been used in the synthesis of various biologically and pharmacologically active molecules .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the compound’s DNA-damaging effects are dependent on the presence of copper ions . Additionally, the compound is sensitive to prolonged exposure to air , which could affect its stability and efficacy. The compound is also insoluble in water , which could influence its distribution in the environment and within the body.

Biochemical Analysis

Biochemical Properties

2-Amino-5-nitrophenol can participate in various biochemical reactions. It has been used as a starting material in the synthesis of a series of hydrazine carboxamides

Cellular Effects

Some studies suggest that it may induce gene mutation in bacteria and chromosomal aberrations in cultured mammalian cells

Molecular Mechanism

The molecular mechanism of action of this compound is not well-established. It is known to participate in diazotation and coupling reactions

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of this compound in animal models. One study suggests that oral treatment with this compound was associated with inflammation of the lower intestinal tract in mice and rats .

Metabolic Pathways

It is known that nitroaromatic compounds can be mineralized by microbes via aerobic, anaerobic, or dual pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-5-nitrophenol typically involves the following steps:

    Cyclization Reaction: 2-Aminophenol reacts with thionyl chloride in the presence of a solvent and an acid-binding agent to form a cyclic compound.

    Nitration Reaction: The cyclic compound undergoes nitration using a mixture of concentrated sulfuric acid and concentrated nitric acid to produce a nitrated substance.

    Hydrolysis: The nitrated substance is hydrolyzed with sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production methods for this compound include:

Chemical Reactions Analysis

2-Amino-5-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Exposure to air.

    Reduction: Avoidance of strong oxidizing agents.

    Substitution: Use of diazotation and coupling reagents.

Major Products:

Comparison with Similar Compounds

2-Amino-5-nitrophenol can be compared with other similar compounds, such as:

  • 2-Amino-4-nitrophenol
  • 2-Amino-5-chlorophenol
  • 2-Amino-3-nitrophenol
  • 3-Hydroxy-4-aminonitrobenzene
  • 5-Nitro-2-amino-1-hydroxybenzene

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound .

Properties

IUPAC Name

2-amino-5-nitrophenol
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InChI

InChI=1S/C6H6N2O3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H,7H2
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InChI Key

DOPJTDJKZNWLRB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)N
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Molecular Formula

C6H6N2O3
Record name 2-AMINO-5-NITROPHENOL
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DSSTOX Substance ID

DTXSID1020063
Record name 2-Amino-5-nitrophenol
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Molecular Weight

154.12 g/mol
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Physical Description

2-amino-5-nitrophenol appears as brown amorphous granules or powder. Melting point 198-202 °C., Olive-brown, brown, or orange solid; [HSDB] Green crystalline solid; [MSDSonline]
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, Soluble in ethanol, acetone, and benzene, Soluble in deuterated DSMO
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Vapor Pressure

0.0000352 [mmHg]
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Color/Form

Olive-brown, brown to orange crystalline solid, Orange needles when recrystallized from water

CAS No.

121-88-0
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Melting Point

388 to 396 °F (decomposes) (NTP, 1992), 205.8 °C
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Synthesis routes and methods I

Procedure details

A solution of 0.18 mol (30 g) of 3,4-methylenedioxynitrobenzene in a mixture of 240 ml of 28% strength ammonia solution and 240 ml of diethylene glycol dimethyl ether is heated at 100° C. for 28 hours in an autoclave. After cooling, 480 ml of water are added. The unreacted initial product precipitates. It is recovered by filtration and the filtrate is then neutralised with hydrochloric acid. After filtration, the filtrate is extracted with ethyl acetate. The ethyl acetate is driven off in vacuo. The residue is treated with 25 ml of acetic anhydride and then kept in a boiling water-bath for 30 minutes. After cooling, the expected product is isolated in the form of the acetyl derivative. This acetyl derivative is hydrolysed with 45 ml of hydrochloric acid of density 1.17, at 90° C. for one hour. After dilution and neutralisation of the solution containing hydrochloric acid, 2-amino-5-nitrophenol is isolated by filtration. Melting point=207° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

44.0 Parts of the 1:1 chromium complex (obtained by the known process and containing 1 atom of chromium for each molecule of monoazo dyestuff) of the azo dyestuff from diazotised 5-nitro-2-amino-1-hydroxybenzene and 1-phenyl-3-sulphomethyl-5-pyrazolone are stirred together in 1000 parts of hot water with 33.9 parts of the monoazo dyestuff obtained by the known process from diazotised 5-nitro-2-amino-1-hydroxybenzene and 1-phenyl-3-methyl-5-pyrazolone. The suspension is adjusted to a pH of 7 to 8 by addition of 20 parts by volume of concentrated sodium hydroxide solution and subsequently stirred at 90°-95° C. until both starting dyestuffs can no longer be detected. The unitary chromium mixed complex present in the clear solution is precipitated by addition of sodium chloride, isolated by filtration, washed with sodium chloride solution, and then dried in vacuo. After it has been ground, the dyestuff is in the form of a red, readily water-soluble powder and from a bath containing ammonium sulphate dyes wool or polyamide fibres in full red shades with good fastness properties. It has the following constitution: ##STR12##
[Compound]
Name
azo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-phenyl-3-sulphomethyl-5-pyrazolone
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
monoazo
Quantity
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Type
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Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Amino-5-nitrophenol?

A1: The molecular formula of this compound is C6H6N2O3, and its molecular weight is 154.12 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Research articles report data from various spectroscopic techniques used to characterize this compound, including:* IR spectroscopy: Provides information about the functional groups present in the molecule, such as the presence of amino, nitro, and hydroxyl groups. [, , , ]* NMR spectroscopy (1H, 13C, 15N): Offers insights into the structure and bonding environment of atoms within the molecule. [, ]* Mass spectrometry (FAB-MS): Determines the molecular weight and fragmentation pattern of the compound. [, ]* UV spectroscopy: Characterizes the electronic transitions within the molecule and provides information about its light absorption properties. []

Q3: What are the primary applications of this compound?

A3: this compound is primarily used as a colorant in semi-permanent hair dyes [, , ] and as an intermediate in the manufacturing of azo dyes for various applications, including synthetic resins, lacquers, and wood stains. []

Q4: How does the structure of this compound relate to its colorant properties?

A4: this compound belongs to a class of compounds known as nitrophenols. The presence of the nitro group (-NO2) and the amino group (-NH2) conjugated to the aromatic ring system allows for extended electron delocalization, resulting in absorption of light in the visible region and imparting color. []

Q5: Is this compound mutagenic?

A5: Studies have shown that this compound exhibits mutagenic activity in several Salmonella typhimurium strains, both with and without metabolic activation. [, , , ] It has also been shown to induce chromosomal aberrations and sister chromatid exchanges in cultured Chinese hamster ovary cells. []

Q6: Are there any concerns regarding the safety of this compound in hair dyes?

A6: While this compound is permitted for use in hair dyes at specific concentrations, its safety profile has been a subject of ongoing research. Concerns stem from its mutagenic potential and observed carcinogenic effects in certain animal studies. [, , , ]

Q7: What are the potential dermal absorption characteristics of this compound?

A7: Research has focused on understanding the dermal absorption of this compound under oxidative conditions, which are relevant to its use in hair dyes. [] This research is essential for assessing potential systemic exposure from hair dye application.

Q8: What other toxicological effects have been associated with this compound?

A8: Studies in pregnant rats have revealed potential adverse effects on the cornea and crystalline lenses of neonates exposed to this compound during gestation. [, ] These findings highlight the importance of further investigating the potential for developmental toxicity.

Q9: How is this compound synthesized?

A9: A common synthetic route involves the nitration of o-aminophenol, followed by separation of the desired isomer. Alternative approaches, such as using urea as a starting material, have also been explored. []

Q10: Can you elaborate on the reaction of this compound with α-ketoacids and esters?

A10: These reactions have been investigated for the synthesis of fluorescent dyes within the 1,4-benzoxazinone series. [] Depending on the specific reagents and reaction conditions, various products can be obtained, including benzoxazinones, benzoxazolines, imines, and amides. []

Q11: How does this compound react with chloranil?

A11: The reaction of this compound with chloranil has been explored for the synthesis of 3-amino-6,13-dichloro-10-nitrotriphenodioxazine, a potential NLO (nonlinear optical) dye. [] The reaction proceeds via the formation of 7-acetamido-1,2,4-trichloro-3H-phenoxazin-3-one as an intermediate. []

Q12: What analytical techniques are used to determine the presence of this compound in hair dyes?

A12:
High-performance liquid chromatography (HPLC): A widely used technique for separating and quantifying this compound and other aminophenols in hair dyes. [, , , ] Different detection methods, such as UV-Vis and mass spectrometry, can be coupled with HPLC for enhanced sensitivity and selectivity. * Liquid chromatography-mass spectrometry (LC-MS): This hyphenated technique provides high sensitivity and selectivity, enabling the identification and quantification of this compound even at trace levels in complex matrices like hair dyes. [, ] * Gas chromatography-mass spectrometry (GC-MS):* Useful for analyzing volatile and semi-volatile components of hair dyes, including solvents and some dye molecules. While this compound itself may not be directly analyzed by GC-MS due to its relatively low volatility, this technique can be helpful in characterizing the overall composition of the hair dye formulation. []

Q13: What challenges are associated with analyzing this compound in hair dyes?

A13: The complex matrix of hair dyes, which often contains numerous other ingredients like surfactants, polymers, and pigments, can pose challenges for accurate and reliable analysis. [] Method development and validation must address potential interferences from these components to ensure accurate quantification of this compound.

Q14: Are there any established regulatory guidelines for the analysis of this compound in consumer products?

A14: Yes, regulatory agencies worldwide, including the European Union's Scientific Committee on Consumer Safety (SCCS) and the United States Food and Drug Administration (FDA), have established guidelines and limits for the content of certain hair dye ingredients, including this compound, in cosmetic products. [, ] These regulations aim to minimize potential risks to human health.

Q15: Can this compound be catalytically reduced?

A15: Yes, this compound can be catalytically reduced to produce 4-Amino-3-hydroxyacetanilide, a valuable pharmaceutical intermediate. [] This reaction is typically carried out using a metal catalyst, such as palladium on carbon, and hydrogen gas.

Q16: Are there any studies on the environmental impact of this compound?

A16: While specific research on the environmental fate and effects of this compound might be limited, it is essential to consider its potential for release into the environment during manufacturing, use, and disposal of hair dyes. Strategies for mitigating any negative environmental impacts, such as wastewater treatment and responsible disposal practices, are crucial. []

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